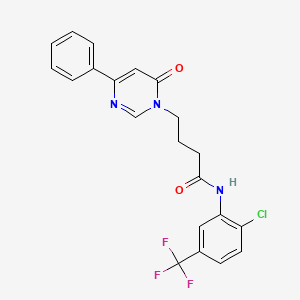
N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-substituted phenyl butanamide derivatives involves multiple steps, starting from the reaction of substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium. This process yields various electrophiles, which are then coupled with specific piperazine or other groups in a polar aprotic medium to attain the targeted compounds. The synthetic routes are characterized by methods such as proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data, alongside CHN analysis (Raza et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including the study of crystal structures and molecular interactions, is crucial for understanding the physical and chemical behavior of compounds. For instance, the crystal structure of N-substituted phenyl butanamides reveals molecular chains formed by π–π interactions and N—H⋯N hydrogen-bonding interactions, resulting in a three-dimensional network (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by their functional groups, leading to various biological activities. For example, the acid-catalyzed [2 + 2 + 2] cycloaddition between cyanamides and ynamides to synthesize triaminopyrimidines showcases the compound's ability to undergo regioselective synthesis, forming heterocyclic products with potential biological applications (Dubovtsev et al., 2021).
Wissenschaftliche Forschungsanwendungen
Tyrosinase and Melanin Inhibition : Raza et al. (2019) synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, showing in vitro inhibitory potential against Mushroom tyrosinase. These compounds, including derivatives of the queried compound, displayed significant biological activity, with potential for depigmentation drug development with minimal side effects (Raza et al., 2019).
Lipoxygenase Inhibition : Aziz-ur-Rehman et al. (2016) reported on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors. These compounds, related to the queried compound, exhibited moderately good activities relative to the standard Baicalein (Aziz-ur-Rehman et al., 2016).
NF-kappaB and AP-1 Gene Expression Inhibition : Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound structurally similar to the queried compound. They found this compound to be an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors, highlighting its potential for modulating gene expression (Palanki et al., 2000).
Anticonvulsant Activity : Kamiński et al. (2016) synthesized new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, showing significant anticonvulsant activity. These compounds, related to the queried chemical, were designed as analogs of clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O2/c22-16-9-8-15(21(23,24)25)11-18(16)27-19(29)7-4-10-28-13-26-17(12-20(28)30)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-13H,4,7,10H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOKTTLKEIZKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

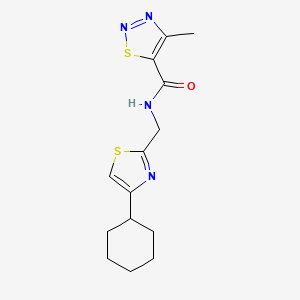
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)
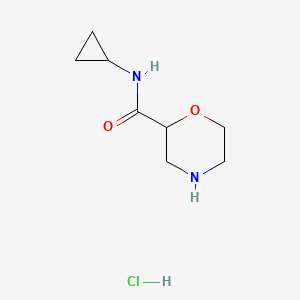

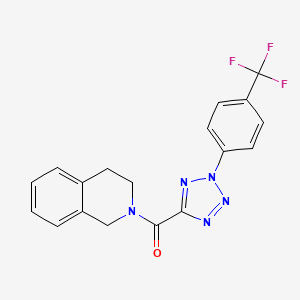
![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)
![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)
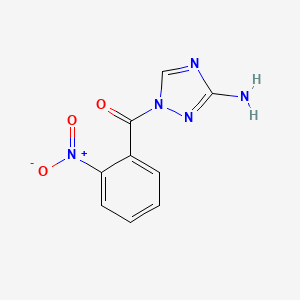

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)
![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)
